molecular formula C₁₂H₁₄N₄O₃. HCl B1662840 3-Deazaneplanocin A hydrochloride CAS No. 120964-45-6

3-Deazaneplanocin A hydrochloride

Cat. No. B1662840
CAS RN: 120964-45-6
M. Wt: 298.72 g/mol
InChI Key: UNSKMHKAFPRFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deazaneplanocin A hydrochloride, also known as DZNep, is a carbocyclic analog of adenosine . It acts as both a S-adenosylhomocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . It has been shown to have effects in vitro against a variety of different tumor cell lines .


Synthesis Analysis

The neplanocin A analogue 3-deazaneplanocin A has been synthesized through a direct SN2 displacement on the cyclopentenyl mesylate by the sodium salt of 6-chloro-3-deazapurine . After deprotection, this material was converted to 3-deazaneplanocin A in two steps .


Molecular Structure Analysis

The molecular formula of this compound is C12H15ClN4O3 . The structure includes a cyclopentenyl ring attached to an imidazo-pyridine ring, which is further substituted with an amino group .


Chemical Reactions Analysis

3-Deazaneplanocin A is a potent histone methyltransferase EZH2 inhibitor . It has been shown to deplete EZH2 levels and inhibit trimethylation of lysine 27 on histone H3 in cultured human acute myeloid leukemia (AML) HL-60 and OCI-AML3 cells and in primary AML cells in a dose-dependent manner .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H15ClN4O3, and its molecular weight is 262.26 g/mol .

Scientific Research Applications

3-Deazaneplanocin A hydrochloride has been used in numerous scientific studies to investigate the role of DNA methyltransferase (DNMT) in cancer, epigenetics, and other biological processes. It has been used extensively in both in vivo and in vitro experiments.

In Vivo

3-Deazaneplanocin A hydrochloride has been used in numerous in vivo studies to investigate the role of DNMT in cancer, epigenetics, and other biological processes. It has been used to study the effects of DNMT inhibition on tumor growth, tumor metastasis, and tumor angiogenesis. In addition, this compound has been used to study the effects of DNMT inhibition on gene expression and epigenetic regulation.

In Vitro

3-Deazaneplanocin A hydrochloride has also been used extensively in in vitro studies to investigate the role of DNMT in cancer, epigenetics, and other biological processes. It has been used to study the effects of DNMT inhibition on gene expression and epigenetic regulation, as well as to study the effects of DNMT inhibition on DNA methylation and chromatin remodeling. In addition, this compound has been used to study the effects of DNMT inhibition on cell proliferation, apoptosis, and DNA repair.

Biological Activity

3-Deazaneplanocin A hydrochloride has been shown to have anti-cancer activity in both in vivo and in vitro studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cell lines. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA methylation, to induce gene expression, to induce apoptosis, and to inhibit tumor angiogenesis. In addition, this compound has been shown to inhibit the growth of a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 3-Deazaneplanocin A hydrochloride in laboratory experiments offers a number of advantages. It is a potent inhibitor of DNMT, it is easy to synthesize, and it is relatively inexpensive. In addition, this compound has been used extensively in both in vivo and in vitro studies, making it a reliable tool for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It has a relatively short half-life, which means that it must be used quickly before it degrades. In addition, this compound is not selective for DNMT, which means that it can inhibit other enzymes as well.

Future Directions

The use of 3-Deazaneplanocin A hydrochloride in laboratory experiments has opened up a number of possibilities for future research. Future studies could be conducted to further investigate the role of DNMT in cancer, epigenetics, and other biological processes. In addition, future studies could be conducted to investigate the effects of this compound on gene expression and epigenetic regulation. Finally, future studies could be conducted to investigate the effects of this compound on DNA methylation, chromatin remodeling, cell proliferation, apoptosis, and DNA repair.

Safety and Hazards

3-Deazaneplanocin A hydrochloride is toxic and has antimetastatic properties . It is used to treat Ebola virus disease, gastric cancer, myeloma, and lymphoma . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKMHKAFPRFTI-FDKLLANESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561687
Record name (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120964-45-6
Record name (1S,2R,5R)-5-(4-Amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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